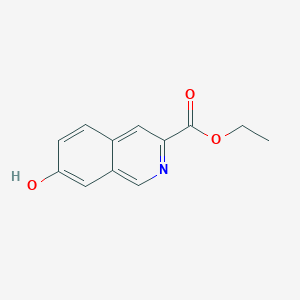![molecular formula C14H12N2O2 B13677423 Ethyl 3H-Benzo[e]indazole-1-carboxylate](/img/structure/B13677423.png)
Ethyl 3H-Benzo[e]indazole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3H-Benzo[e]indazole-1-carboxylate is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3H-Benzo[e]indazole-1-carboxylate typically involves the cyclization of ortho-aminobenzamides or ortho-aminobenzacetates. One common method includes the use of diazotization reagents to convert these precursors into the desired indazole derivative . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as tin(II) chloride (SnCl2) and sodium acetate (NaOAc) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 3H-Benzo[e]indazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted indazole derivatives .
Aplicaciones Científicas De Investigación
Ethyl 3H-Benzo[e]indazole-1-carboxylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Ethyl 3H-Benzo[e]indazole-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Ethyl 3H-Benzo[e]indazole-1-carboxylate can be compared with other similar compounds, such as:
Indole derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Imidazole derivatives: While structurally different, imidazoles also possess a wide range of biological activities and are used in similar applications.
Benzimidazole derivatives: These compounds are closely related and often used in medicinal chemistry for their therapeutic potential.
Uniqueness: What sets this compound apart is its specific structure, which imparts unique chemical and biological properties.
Propiedades
Fórmula molecular |
C14H12N2O2 |
|---|---|
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
ethyl 3H-benzo[e]indazole-1-carboxylate |
InChI |
InChI=1S/C14H12N2O2/c1-2-18-14(17)13-12-10-6-4-3-5-9(10)7-8-11(12)15-16-13/h3-8H,2H2,1H3,(H,15,16) |
Clave InChI |
KUTNFWYUUSODBG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NNC2=C1C3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(2,6-Difluorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13677362.png)


![3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]amino]propyl]benzamide](/img/structure/B13677382.png)
![6-Oxaspiro[4.5]decane-9-carbaldehyde](/img/structure/B13677383.png)



![(6S)-6-(methoxymethyl)-5-azaspiro[2.4]heptane](/img/structure/B13677409.png)

![5-Methylbenzo[b]thiophen-2-amine](/img/structure/B13677416.png)
